molecular formula C9H11NO2 B089708 Ethyl phenylcarbamate CAS No. 101-99-5

Ethyl phenylcarbamate

Cat. No. B089708
Key on ui cas rn: 101-99-5
M. Wt: 165.19 g/mol
InChI Key: LBKPGNUOUPTQKA-UHFFFAOYSA-N
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Patent
US04146727

Procedure details

0.3 g. of an ethyl ester of 2-[(ethoxycarbonyl)-phenylaminomethyl]phenylcarbamic acid (N-benzyl compound), prepared as in Example 1, along with 1.0 g. of 96.4 weight percent concentrated sulfuric acid was charged to a 300 ml reaction flask. The mixture was heated to 100° C. on a constant temperature bath for 60 minutes. High speed liquid chromatographic analysis showed conversion of the ethyl ester of 2-[(ethoxycarbonyl)phenylaminomethyl]phenylcarbamic acid to the diethyl ester of 2,4'-methylenebis(phenylcarbamic) acid and higher homologs to be 99+ percent with minor amounts of ethylphenylcarbamate. After acid extraction with water, the resulting 2,4'-methylenebis(phenylcarbamic) acid, diethyl ester (diurethane) was subjected to thermal decomposition by the method described in U.S. Pat. No. 3,962,302 to produce the diphenylmethane-2,4'-diisocyanate in good yield.
[Compound]
Name
ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-[(ethoxycarbonyl)-phenylaminomethyl]phenylcarbamic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
2-[(ethoxycarbonyl)phenylaminomethyl]phenylcarbamic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
diethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
C(O[C:4]([CH:6](NC1C=CC=CC=1)[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[NH:13][C:14](=[O:16])O)=O)C.S(=O)(=O)(O)O.C([O:31][C:32](=O)[NH:33][C:34]1[CH:39]=[CH:38]C=[CH:36][CH:35]=1)C>>[CH:11]1[CH:12]=[C:7]([CH2:6][C:4]2[CH:38]=[CH:39][C:34]([N:33]=[C:32]=[O:31])=[CH:35][CH:36]=2)[C:8]([N:13]=[C:14]=[O:16])=[CH:9][CH:10]=1

Inputs

Step One
Name
ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
2-[(ethoxycarbonyl)-phenylaminomethyl]phenylcarbamic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=O)C(C1=C(C=CC=C1)NC(O)=O)NC1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
2-[(ethoxycarbonyl)phenylaminomethyl]phenylcarbamic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=O)C(C1=C(C=CC=C1)NC(O)=O)NC1=CC=CC=C1
Step Five
Name
diethyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(NC1=CC=CC=C1)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
After acid extraction with water

Outcomes

Product
Name
Type
product
Smiles
C1=CC=C(C(=C1)CC2=CC=C(C=C2)N=C=O)N=C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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